molecular formula C10H11BrFNO2 B13666323 tert-Butyl 6-bromo-5-fluoropicolinate

tert-Butyl 6-bromo-5-fluoropicolinate

Cat. No.: B13666323
M. Wt: 276.10 g/mol
InChI Key: COUIESFTVCQEGC-UHFFFAOYSA-N
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Description

tert-Butyl 6-bromo-5-fluoropicolinate is a halogenated picolinate ester featuring a tert-butyl group, a bromine substituent at the 6-position, and a fluorine atom at the 5-position of the pyridine ring. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure combines electron-withdrawing halogen atoms (Br and F) with the steric bulk of the tert-butyl ester, which enhances stability and influences reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Properties

Molecular Formula

C10H11BrFNO2

Molecular Weight

276.10 g/mol

IUPAC Name

tert-butyl 6-bromo-5-fluoropyridine-2-carboxylate

InChI

InChI=1S/C10H11BrFNO2/c1-10(2,3)15-9(14)7-5-4-6(12)8(11)13-7/h4-5H,1-3H3

InChI Key

COUIESFTVCQEGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NC(=C(C=C1)F)Br

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 6-bromo-5-fluoropicolinate typically involves the reaction of 6-bromo-5-fluoropicolinic acid with tert-butyl alcohol in the presence of a dehydrating agent. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency .

Chemical Reactions Analysis

tert-Butyl 6-bromo-5-fluoropicolinate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 6-bromo-5-fluoropicolinate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 6-bromo-5-fluoropicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved depend on the specific application and the molecular structure of the compound .

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Bromine and chlorine enhance electrophilicity for nucleophilic substitution or cross-coupling, while fluorine modulates electronic effects (e.g., ring electron deficiency) and metabolic stability .
  • Ester vs. Carbamate : The tert-butyl ester in the target compound offers greater steric hindrance and hydrolytic stability compared to carbamate derivatives, which are more prone to cleavage under acidic/basic conditions .

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